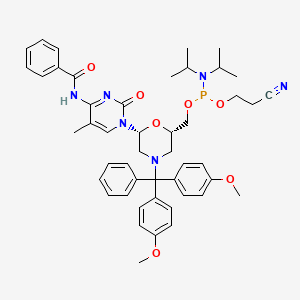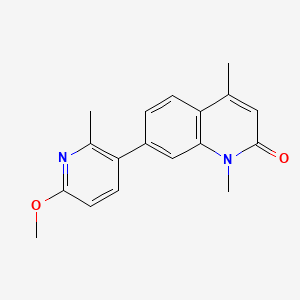![molecular formula C33H38N2O17 B15137054 methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-[2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-4-[(4-nitrophenoxy)carbonyloxymethyl]phenoxy]oxane-2-carboxylate](/img/structure/B15137054.png)
methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-[2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-4-[(4-nitrophenoxy)carbonyloxymethyl]phenoxy]oxane-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-[2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-4-[(4-nitrophenoxy)carbonyloxymethyl]phenoxy]oxane-2-carboxylate is a complex organic compound
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-[2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-4-[(4-nitrophenoxy)carbonyloxymethyl]phenoxy]oxane-2-carboxylate typically involves multiple steps. The process begins with the protection of hydroxyl groups using acetic anhydride to form acetates. Subsequent steps include the introduction of the carbamate group using tert-butyl chloroformate and the nitro group via nitration reactions. The final product is obtained through esterification and purification processes.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the consistency and quality of the final product.
化学反应分析
Types of Reactions
Methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-[2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-4-[(4-nitrophenoxy)carbonyloxymethyl]phenoxy]oxane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The ester groups can be hydrolyzed to carboxylic acids.
Substitution: The acetyl groups can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogenation catalysts such as palladium on carbon (Pd/C) are commonly used.
Reduction: Acidic or basic hydrolysis conditions, such as hydrochloric acid or sodium hydroxide, are employed.
Substitution: Nucleophiles like amines or alcohols can be used to replace acetyl groups.
Major Products
The major products formed from these reactions include amines, carboxylic acids, and substituted derivatives, depending on the specific reaction conditions and reagents used.
科学研究应用
Methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-[2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-4-[(4-nitrophenoxy)carbonyloxymethyl]phenoxy]oxane-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s functional groups make it a useful probe for studying enzyme activity and protein interactions.
Industry: The compound’s reactivity makes it valuable in the production of specialty chemicals and materials.
作用机制
The mechanism by which methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-[2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-4-[(4-nitrophenoxy)carbonyloxymethyl]phenoxy]oxane-2-carboxylate exerts its effects involves the interaction of its functional groups with specific molecular targets. For example, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The carbamate group can be hydrolyzed to release active amines that modulate biological pathways.
相似化合物的比较
Similar Compounds
- Methyl (2S,3AS,5R,6S,7AS)-6-hydroxy-5-(1-methoxy-1-methylethoxy)-2,6-dimethyl-3A-(phenylsulfonyl)octahydro-1H-indene-2-carboxylate
- Methyl (2S,3AS,5R,6S,7AS)-6-hydroxy-5-(1-methoxy-1-methylethoxy)-2,6-dimethyl-3A-(phenylsulfonyl)octahydro-1H-indene-2-carboxylate
Uniqueness
Methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-[2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-4-[(4-nitrophenoxy)carbonyloxymethyl]phenoxy]oxane-2-carboxylate is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Its ability to undergo multiple types of chemical reactions and its diverse applications in various fields make it a valuable compound for scientific research and industrial use.
属性
分子式 |
C33H38N2O17 |
|---|---|
分子量 |
734.7 g/mol |
IUPAC 名称 |
methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-[2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-4-[(4-nitrophenoxy)carbonyloxymethyl]phenoxy]oxane-2-carboxylate |
InChI |
InChI=1S/C33H38N2O17/c1-17(36)46-25-26(47-18(2)37)28(48-19(3)38)30(51-27(25)29(39)44-7)50-24-13-8-20(14-21(24)15-34-31(40)52-33(4,5)6)16-45-32(41)49-23-11-9-22(10-12-23)35(42)43/h8-14,25-28,30H,15-16H2,1-7H3,(H,34,40)/t25-,26-,27-,28+,30+/m0/s1 |
InChI 键 |
LEOCYFNAZOZZCR-RKBVRRORSA-N |
手性 SMILES |
CC(=O)O[C@H]1[C@@H]([C@H](O[C@H]([C@@H]1OC(=O)C)OC2=C(C=C(C=C2)COC(=O)OC3=CC=C(C=C3)[N+](=O)[O-])CNC(=O)OC(C)(C)C)C(=O)OC)OC(=O)C |
规范 SMILES |
CC(=O)OC1C(C(OC(C1OC(=O)C)OC2=C(C=C(C=C2)COC(=O)OC3=CC=C(C=C3)[N+](=O)[O-])CNC(=O)OC(C)(C)C)C(=O)OC)OC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[5-(1-Methylpyrrolidin-2-yl)pyridin-2-yl]prop-2-ynoic acid](/img/structure/B15136974.png)


![3-[(3-anilino-3-oxopropyl)-octylamino]-N-phenylpropanamide](/img/structure/B15136987.png)









![N-tert-butyl-1-(3,5-dichlorophenyl)-8-[1-(2-hydroxyethyl)pyrazol-4-yl]-7-methoxy-N-methyl-4H-chromeno[4,3-c]pyrazole-3-carboxamide](/img/structure/B15137064.png)
